
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
Overview
Description
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is also known by its IUPAC name, ethyl 2-(3-hydroxypyridin-2-yloxy)acetate . This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate typically involves the reaction of 3-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2,3-dione derivatives.
Reduction: Formation of ethyl 2-((3-hydroxypyridin-2-yl)oxy)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(6-hydroxypyridin-3-yl)acetate: Similar structure but different position of the hydroxyl group, leading to different chemical properties and reactivity.
Ethyl 2-(3-hydroxypyridin-2-yl)acetate: Similar structure but different ester group, affecting its solubility and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and a promising candidate for further pharmacological studies.
Biological Activity
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a compound that has garnered attention for its potential biological activities, particularly due to its unique structural features. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl acetate moiety linked to a 3-hydroxypyridine group. Its molecular formula is . The presence of both an ester and a hydroxypyridine functional group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
The mechanism of action for this compound involves several key interactions:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active 3-hydroxypyridine-2-carboxylic acid. This active form can interact with various biological pathways, potentially modulating enzymatic activities and receptor interactions.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes. In studies involving related compounds, the presence of the hydroxypyridine moiety was linked to selective inhibition of certain enzyme classes, such as oxygenases and kinases . This suggests potential applications in treating conditions related to dysregulated enzyme activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-(pyridin-2-yloxy)acetate | Pyridine ring without hydroxyl group | Different biological activity profile |
Ethyl 4-(hydroxypyridin-2-yloxy)butanoate | Hydroxypyridine at a different position | Potentially different pharmacological effects |
Methyl 2-(3-hydroxypyridin-2-yloxy)acetate | Methyl instead of ethyl group | Variations in solubility and reactivity |
This compound stands out due to the specific positioning of the hydroxyl group on the pyridine ring, which may enhance its biological activity compared to its analogs.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies suggest that derivatives of this compound exhibit promising results in vitro against various bacterial strains. For instance, compounds with similar hydroxypyridine structures showed effective inhibition against Gram-positive bacteria .
- Structure-Based Design : Research utilizing structure-based design has identified potent inhibitors related to hydroxypyridine derivatives. These studies highlight the importance of molecular modifications in enhancing selectivity and potency against specific targets like FTO (fat mass and obesity-associated protein) .
Properties
IUPAC Name |
ethyl 2-(3-hydroxypyridin-2-yl)oxyacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-2-13-8(12)6-14-9-7(11)4-3-5-10-9/h3-5,11H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMQGSICTIPMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353292-81-6 | |
Record name | ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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